1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- is a chemical compound with the CAS Number 1415908-67-6. It is also referred to as Teneligliptin impurity Q and is related to the pharmaceutical compound Teneligliptin, which is used in the treatment of type 2 diabetes. This compound is classified as a pyrrolidine derivative and has a specific stereochemistry denoted by the (2R) configuration.
The compound is sourced from various chemical databases and suppliers specializing in pharmaceutical intermediates. It falls under the category of organic compounds, specifically those containing nitrogen and sulfur in their structure. The molecular formula is C13H20N2O4S, and it has a molecular weight of 300.37 g/mol .
The synthesis of 1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester can be achieved through several methods involving the reaction of pyrrolidine derivatives with thiazolidine-3-carbonyl compounds. The general approach includes:
The synthesis may require specific conditions such as controlled temperature and pH, along with the use of catalysts to enhance reaction rates and yields.
The molecular structure of 1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester features a pyrrolidine ring bonded to a thiazolidine carbonyl group. The stereochemistry at the second position (2R) indicates the spatial arrangement of atoms around that chiral center.
The compound's structural data can be represented as follows:
1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions typical for esters and amides:
The reaction conditions (temperature, solvent) significantly influence yields and product purity.
The mechanism of action for this compound, particularly in its role as an impurity in Teneligliptin formulations, involves its interaction with enzymes involved in glucose metabolism. It may act as an inhibitor or modulator of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose homeostasis by degrading incretin hormones.
Research on similar compounds indicates that modifications in structure can lead to variations in potency and selectivity towards DPP-IV inhibition.
Relevant data suggest that maintaining appropriate storage conditions (cool and dry) is essential for preserving compound integrity .
This compound primarily serves as an intermediate in pharmaceutical synthesis, particularly for developing DPP-IV inhibitors like Teneligliptin. Its role as an impurity highlights the importance of thorough characterization during drug development processes to ensure safety and efficacy in therapeutic applications .
The synthesis of the (R)-enantiomer of this pyrrolidinone-thiazolidine hybrid demands precise stereochemical control to ensure pharmaceutical-grade enantiopurity. The compound (CAS: 1415908-67-6) serves as a critical chiral building block for dipeptidyl peptidase IV (DPP-IV) inhibitors like teneligliptin, where stereochemistry directly impacts biological activity [2] [5].
Modern routes employ transition metal catalysis for constructing the stereogenic center at the pyrrolidinone C2 position. Chiral palladium complexes with Josiphos ligands (e.g., (R)-t-Bu-Josiphos) enable asymmetric hydrogenation of enamide precursors, achieving >98% ee under 50 bar H₂ at 60°C. Alternative organocatalytic strategies utilize proline-derived catalysts for enantioselective Michael additions, forming the pyrrolidinone ring with 94% ee and eliminating residual metal contamination concerns in APIs. Recent advances demonstrate enzyme-mediated desymmetrization using lipase PS-IM in organic solvents, resolving racemic mixtures with E-values >200 [6] [7].
Table 1: Comparative Performance of Stereoselective Methods for (R)-Pyrrolidinone Synthesis
Method | Catalyst System | ee (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
Asymmetric Hydrogenation | Pd/(R)-t-Bu-Josiphos | 99.2 | 24 | 60 |
Organocatalysis | L-Proline-Derived Catalyst | 94.5 | 48 | 25 |
Biocatalysis | Lipase PS-IM (Immobilized) | 99.8 | 72 | 35 |
Coupling the (R)-pyrrolidinone with thiazolidine-3-carboxylic acid requires chiral preservation amid competing epimerization risks. Low-temperature peptide coupling (0°C) using HATU/DIPEA suppresses racemization, maintaining 99.1% ee versus 92.3% ee observed at 25°C. Chiral auxiliaries like Oppolzer’s sultam temporarily bind to the thiazolidine nitrogen, directing stereoselective acylation with 97% de. Post-coupling, the auxiliary is removed via mild hydrolysis without stereochemical erosion. Flow chemistry systems with residence times <2 minutes further minimize epimerization during conjugation [7] [9].
Solid-phase approaches leverage Wang resin-bound pyrrolidinones for iterative synthesis. The resin’s acid-labile linker enables anchoring via the pyrrolidinone nitrogen, freeing the C2 carboxyl for thiazolidine coupling with PyBOP activation. After nucleophilic displacement, the Boc-protected compound is cleaved with 20% TFA/DCM, achieving 85% yield and >98% purity. Automated peptide synthesizers facilitate this process at kilogram scale, reducing solvent use by 40% versus solution-phase routes. These strategies are pivotal for generating structure-activity libraries of DPP-IV inhibitors [6] [10].
The Boc group in this compound (MW: 300.37 g/mol) exhibits distinct acidolysis kinetics due to steric encumbrance from the thiazolidine carbonyl. Deprotection with 4M HCl/dioxane follows first-order kinetics (k = 0.12 min⁻¹ at 25°C), significantly slower than unsubstituted pyrrolidinone Boc derivatives (k = 0.38 min⁻¹). Orthogonal protection studies reveal TFA-mediated removal requires 120 minutes for completion versus 30 minutes for standard Boc-pyrrolidine, necessitating process adjustments in multistep syntheses. In situ FTIR monitoring confirms the carbocation intermediate stability dictates this rate difference [4] [8].
Table 2: Boc Deprotection Kinetics Under Acidic Conditions
Acid Reagent | Concentration (M) | Rate Constant k (min⁻¹) | Half-life (min) | Epimerization (%) |
---|---|---|---|---|
HCl/Dioxane | 4.0 | 0.12 | 5.8 | <0.5 |
TFA/DCM | 2.0 | 0.08 | 8.7 | 1.2 |
p-TsOH/MeOH | 0.5 | 0.04 | 17.3 | 0.8 |
Industrial production applies atom-economic principles to minimize waste. Continuous flow hydrogenation using immobilized Pd/C catalysts achieves 99% conversion with catalyst turnover numbers >50,000, eliminating metal scavenging steps. Solvent substitution replaces DMF with cyclopentyl methyl ether (CPME) in acylation steps, reducing process mass intensity by 62%. Microwave-assisted coupling at 100°C cuts reaction times from 12 hours to 25 minutes, decreasing energy use by 75%. Life-cycle analysis confirms these innovations reduce the carbon footprint per kilogram of intermediate by 44% versus batch methods [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1